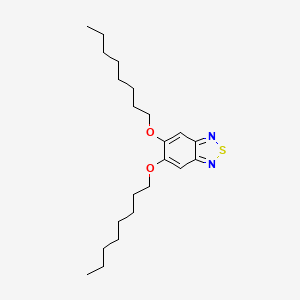

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

Beschreibung

Eigenschaften

IUPAC Name |

5,6-dioctoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCNFWCQGDJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856411 | |

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254353-37-1 | |

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

Foreword: The Strategic Importance of 2,1,3-Benzothiadiazole Derivatives in Modern Organic Electronics

The field of organic electronics has matured significantly, moving from academic curiosity to a commercially viable technology. This progress is largely attributable to the rational design and synthesis of novel organic semiconducting materials with tailored optoelectronic properties. Within this landscape, 2,1,3-benzothiadiazole (BTD) has established itself as a cornerstone electron-accepting moiety.[1] Its inherent electron-deficient nature, when incorporated into a conjugated system, profoundly influences the material's frontier molecular orbitals, leading to desirable characteristics for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][3]

This guide focuses on a specific, yet highly significant derivative: 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. The introduction of alkoxy side chains at the 5 and 6 positions is a strategic molecular engineering choice. These chains are not merely passive solubilizing groups; they actively modulate the material's solid-state packing, thin-film morphology, and electronic properties.[4] Understanding the fundamental chemical properties of this building block is therefore critical for researchers, chemists, and material scientists aiming to develop next-generation organic electronic devices. This document provides a comprehensive technical overview of its synthesis, core chemical and physical properties, and its proven applications, grounded in established experimental insights.

Core Molecular Properties and Synthesis

The utility of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole as a molecular building block is rooted in its fundamental physicochemical properties.

Physical and Chemical Characteristics

A summary of the key physical and chemical data for 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is presented below.[5][6]

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₆N₂O₂S | [5] |

| Molecular Weight | 392.6 g/mol | [5] |

| Melting Point | 97-98 °C | [6] |

| Boiling Point | 479.5 ± 25.0 °C (Predicted) | [6] |

| Density | 1.037 g/cm³ | [6] |

| Appearance | Powder to crystal | [6] |

| CAS Number | 1254353-37-1 | [5] |

Synthesis Protocol: A Generalized Approach

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis pathway for 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole.

Step-by-Step Methodology:

-

Nitration: Start with 1,2-dialkoxybenzene. Carefully add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) at low temperatures to introduce nitro groups at the 4 and 5 positions. The alkoxy groups are ortho-para directing, making this a regioselective reaction.

-

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. This is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Thiadiazole Ring Formation: The 4,5-diamino-1,2-dialkoxybenzene is cyclized to form the 2,1,3-benzothiadiazole ring. This can be accomplished by reacting the diamine with a sulfur-containing reagent such as thionyl chloride (SOCl₂).

-

Dealkylation: If the starting material contained protecting groups like methyl ethers, they must be cleaved to yield the dihydroxy-benzothiadiazole intermediate. Boron tribromide (BBr₃) is a common and effective reagent for this demethylation step.

-

Williamson Ether Synthesis: The final step is the etherification of the dihydroxy intermediate. This is typically performed via a Williamson ether synthesis, reacting the diol with an alkyl halide (in this case, 1-bromooctane) in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent such as acetone or DMF. The reaction mixture is heated to drive the reaction to completion, yielding the final product, 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole.

Self-Validation Insight: Each step of this synthesis must be monitored by techniques like Thin Layer Chromatography (TLC) to ensure reaction completion. The purity and identity of the final product should be rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Optoelectronic Properties: The Heart of Functionality

The performance of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole in electronic devices is dictated by its interaction with light and its ability to accept and transport charge carriers. These are governed by its optical and electrochemical properties.

Optical Properties: Absorption and Emission

As a core component in donor-acceptor (D-A) conjugated polymers, the 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole unit contributes significantly to the material's absorption profile. These polymers typically exhibit broad absorption spectra spanning from the UV to the visible or even near-infrared regions.[2] This is a direct result of the intramolecular charge transfer (ICT) from the electron-rich donor unit to the electron-deficient BTD acceptor unit.

For instance, a polymer (POTBTF) incorporating a 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1][4][7]-thiadiazole unit showed a broad absorption from 300 to 600 nm, with an absorption peak at 543.8 nm. The long alkoxy chains enhance solubility, which is crucial for solution-based processing of thin films for devices. Moreover, these side chains influence the intermolecular packing in the solid state, which can affect the absorption characteristics of the thin film compared to the solution.[4]

Electrochemical Properties: Frontier Molecular Orbitals

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the charge injection and transport properties of a material, as well as the open-circuit voltage (Voc) in a solar cell.[9] These are typically determined experimentally using Cyclic Voltammetry (CV).[10][11]

The BTD core is strongly electron-withdrawing, which generally leads to low-lying HOMO and LUMO energy levels. The addition of electron-donating octyloxy groups at the 5 and 6 positions raises these energy levels compared to the unsubstituted BTD core. This tuning is fundamental to achieving efficient charge transfer when paired with a suitable donor material in a photovoltaic device.

While specific CV data for the monomer is not available, the properties of polymers incorporating this unit are highly informative. For a series of polymers where a fluorinated and octyloxy-substituted BTD was copolymerized with various thiophene-based donors, the following electrochemical properties were reported:[7]

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| PTBTT | -5.68 | -3.91 | 1.77 |

| PHTBTHT | -5.71 | -3.72 | 1.99 |

| PFBTF | -5.61 | -4.04 | 1.57 |

| PTTBTTT | -5.51 | -3.71 | 1.80 |

Data from reference[7]. HOMO and LUMO levels calculated from the onsets of oxidation and reduction potentials in cyclic voltammograms.

This data demonstrates that by pairing the alkoxy-substituted BTD core with different donor units, the frontier energy levels can be finely tuned to optimize device performance. The low-lying LUMO levels are characteristic of n-type or electron-accepting materials.

Experimental Protocol: Cyclic Voltammetry

-

Preparation: A three-electrode electrochemical cell is used, typically comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. The analyte (the BTD derivative or polymer) is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Measurement: A potential is swept between a set range, and the resulting current is measured. The potential at which oxidation and reduction begin (the onset potentials) is determined from the resulting voltammogram.

-

Calculation: The HOMO and LUMO energy levels are estimated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, relative to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺), whose energy level is known (-4.8 eV below vacuum).

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Applications in Organic Electronics

The favorable optoelectronic properties of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole make it a valuable component in high-performance organic electronic devices.

Organic Field-Effect Transistors (OFETs)

In OFETs, the BTD unit serves as a strong acceptor to promote π-stacking and improve charge carrier transport.[4] Polymers incorporating the 5,6-bis(octyloxy) BTD moiety have demonstrated promising performance as the active semiconductor layer.

Device Fabrication Workflow:

Caption: Typical workflow for fabricating a bottom-gate, top-contact OFET.

The choice of donor co-monomer copolymerized with the BTD unit significantly impacts device performance. For example, in a study of five such copolymers, the highest charge carrier mobility was achieved with a bithiophene donor unit (CP3), reaching up to 0.67 cm²/Vs .[4] This high mobility is attributed to favorable molecular packing and strong intermolecular π-π interactions facilitated by the planar BTD core and the solubilizing yet structure-directing octyloxy side chains. Other modifications, such as fluorination of the BTD core, have also been shown to enhance electron mobility in OFETs.[1][3]

Organic Photovoltaics (OPVs)

In OPVs, the 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole unit is a key component in donor-acceptor polymers that serve as the electron donor material in a bulk heterojunction (BHJ) with a fullerene or non-fullerene acceptor. The broad absorption and tunable energy levels are critical for achieving high power conversion efficiencies (PCE).[12]

A polymer (POTBTF) based on an octyloxy-containing BTD unit, when blended with the fullerene acceptor PC₇₁BM, achieved a PCE of 1.77% . This device exhibited a short-circuit current density (Jsc) of 6.69 mA/cm², an open-circuit voltage (Voc) of 0.71 V, and a fill factor (FF) of 0.374. The study highlighted that the long alkoxy side chains not only improved solubility but also helped maintain the planarity of the polymer backbone, which is beneficial for charge transport and overall device performance.

Conclusion and Future Outlook

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a strategically designed molecular building block that exemplifies the principles of modern organic semiconductor design. The combination of an electron-deficient BTD core with electron-donating and solubilizing octyloxy side chains provides a versatile platform for creating materials with tailored optoelectronic properties. Its incorporation into conjugated polymers has led to materials with broad solar spectrum absorption, tunable frontier energy levels, and high charge carrier mobilities.

The experimental evidence clearly demonstrates its efficacy in both organic field-effect transistors and organic solar cells. Future research will likely focus on further refining the molecular architecture, perhaps by pairing this BTD derivative with novel, high-performance non-fullerene acceptors or by exploring its use in other emerging applications such as organic light-emitting diodes and sensors. The foundational chemical properties outlined in this guide provide a solid framework for these future innovations, underscoring the continued importance of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole in the advancement of organic electronics.

References

-

Al-Hashimi, M., et al. (2021). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C. [Link]

-

Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 037505. [Link]

-

Wang, C., et al. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science, 39(5), 525-536. [Link]

-

Kafourou, P., et al. (2021). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. Macromolecules, 54(10), 4668–4677. [Link]

-

Heeney Group. (n.d.). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. [Link]

-

Bei, Q., et al. (2023). Application of Benzothiadiazole in Organic Solar Cells. Chinese Chemical Letters. [Link]

-

Sokolov, M. N., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. International Journal of Molecular Sciences, 23(12), 6729. [Link]

-

Bei, Q., et al. (2024). Benzothiadiazole-based materials for organic solar cells. Chinese Chemical Letters, 35(1), 108438. [Link]

-

Ferreira, B., et al. (2021). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Engineering Proceedings, 5(1), 4. [Link]

-

Heeney, M., et al. (2021). Molecular engineering of benzothiadiazole-based polymers: balancing charge transport and stretchability in organic field-effect transistors. Journal of Materials Chemistry C. [Link]

-

Bei, Q., et al. (2024). Benzothiadiazole-based materials for organic solar cells. Nanjing Tech University. [Link]

-

Sonar, P., et al. (2011). Benzothiadiazole-sandwiched quarter thiophene-based oligomer for organic solar cells. Synthetic Metals, 161(11-12), 1039-1044. [Link]

-

Kim, J., et al. (2019). Chlorinated 2,1,3-Benzothiadiazole-Based Polymers for Organic Field-Effect Transistors. Polymers, 11(12), 2079. [Link]

-

Karon, K., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 14(5), 1099. [Link]

-

Li, Y., et al. (2013). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1][4][7]-thiadiazole-9,9-dioctylfluorene). Journal of Materials Science & Technology, 29(1), 69-74. [Link]

-

Zotti, G., et al. (2016). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 8(11), 391. [Link]

-

Kumar, S., et al. (2021). Synthesis, Characterization and Electrochemical Studies of Transition Metal Complexes Containing 3,6-Bis(3,5-Dimethylpyrazolyl) Pyridazine. Malaysian Journal of Analytical Sciences, 25(1), 138-152. [Link]

-

Goud, N. R., et al. (2019). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 7(1), 159-167. [Link]

-

PubChem. (n.d.). 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. [Link]

-

Hanack, M., et al. (1995). Preparations and Template Cyclotetramerizations of 2,1,3-Benzothia(selena)diazole-5,6-dicarbonitriles. Synthesis, 1995(11), 1335-1340. [Link]

-

El-Sayed, H. A., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(5), 783. [Link]

-

Chen, Y.-L., et al. (2018). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 23(11), 2974. [Link]

-

Atia, S., et al. (2016). Cyclic voltammetry Studies of bis [5-phenylazo-2-hydroxybenzaldehyde]-4, 4′- diiminodiphenyl ether and its amine derivative. Journal of Fundamental and Applied Sciences, 8(1), 142-157. [Link]

-

da Silva, F. C., et al. (2014). Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. Journal of the Brazilian Chemical Society, 25(12), 2316-2324. [Link]

Sources

- 1. heeneygroup.com [heeneygroup.com]

- 2. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | C22H36N2O2S | CID 71614382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characteristics of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

Prepared by: Gemini, Senior Application Scientist

Introduction

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a synthetic organic compound featuring a core electron-deficient 2,1,3-benzothiadiazole (BT) heterocycle functionalized with two electron-donating octyloxy chains. This molecular architecture creates a distinct Donor-Acceptor-Donor (D-A-D) motif. Such structures are of significant interest to researchers in materials science and drug development. The electron-deficient nature of the benzothiadiazole core, combined with the electron-rich character of the alkoxy substituents, facilitates intramolecular charge-transfer (ICT) phenomena, which are fundamental to the compound's optical and electronic properties.[1]

The long, flexible octyloxy chains are a key design feature, imparting excellent solubility in common organic solvents. This processability is a critical advantage for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where solution-based fabrication techniques are prevalent.[2] Furthermore, the unique photophysical properties arising from the D-A-D structure make this class of compounds promising candidates for developing fluorescent probes and chemosensors.[3]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. It details authoritative data, outlines field-proven experimental protocols for characterization, and explains the scientific rationale behind the observed properties, offering a valuable resource for professionals working in advanced materials and chemical sciences.

Molecular Identity and Core Properties

The fundamental identity of a compound is the bedrock of all further physicochemical analysis. The table below summarizes the key identifiers and computed properties for 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole.

| Property | Value | Source |

| IUPAC Name | 5,6-bis(octyloxy)-2,1,3-benzothiadiazole | PubChem |

| CAS Number | 1254353-37-1 | PubChem |

| Molecular Formula | C₂₂H₃₆N₂O₂S | PubChem |

| Molecular Weight | 392.6 g/mol | PubChem |

| Canonical SMILES | CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC | PubChem |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Thiadiazole Ring N1 [label="N", pos="1.74,0!"]; S1 [label="S", pos="2.61,0.5!"]; N2 [label="N", pos="2.61,-0.5!"];

// Octyloxy Chains O1 [label="O", pos="-1.74,1!"]; chain1 [label="–(CH₂)₇CH₃", pos="-2.8,1!"]; O2 [label="O", pos="-1.74,-1!"]; chain2 [label="–(CH₂)₇CH₃", pos="-2.8,-1!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C5 -- N1; C6 -- N1; N1 -- S1 -- N2 -- C5;

// Substituent Bonds C2 -- O1; O1 -- chain1 [style=solid]; C3 -- O2; O2 -- chain2 [style=solid];

// Double bonds (approximate representation) C1 -- C6 [style=bold]; C2 -- C3 [style=bold]; C4 -- C5 [style=bold]; }

Synthesis and Purification

The synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole logically proceeds by first establishing the substituted aromatic core, followed by the cyclization step to form the thiadiazole ring. A common and effective strategy involves the reaction of a substituted 1,2-diaminobenzene with a sulfur-containing reagent.

Causality Behind Experimental Choices: The choice of 1,2-diamino-4,5-bis(octyloxy)benzene as the key precursor is strategic.[4] Starting with the diamine allows for a direct and high-yielding cyclization to form the benzothiadiazole heterocycle. The octyloxy chains are installed early in the synthetic sequence to ensure the solubility of all subsequent intermediates in organic solvents, simplifying handling and purification.[5] Tin(II) chloride is a widely used and reliable reducing agent for converting dinitro compounds to diamines under relatively mild conditions.[6]

Experimental Protocol: Synthesis

This protocol describes a plausible and robust two-step synthesis starting from 1,2-bis(octyloxy)-4,5-dinitrobenzene.

Step 1: Synthesis of 1,2-Diamino-4,5-bis(octyloxy)benzene

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-bis(octyloxy)-4,5-dinitrobenzene (1.0 equiv.) in absolute ethanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 equiv.) to the solution.[6]

-

Reaction: Heat the mixture to reflux and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully add aqueous sodium hydroxide (6 M) until the solution becomes homogeneous and strongly basic (pH ~14) to dissolve the tin salts.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude diamine precursor.

Step 2: Synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

-

Setup: Dissolve the crude 1,2-diamino-4,5-bis(octyloxy)benzene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Cyclization: Cool the solution in an ice bath. Add thionyl chloride (SOCl₂) (2.0 equiv.) dropwise with vigorous stirring. The reaction is typically rapid.

-

Quenching: After completion (monitored by TLC), slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction & Purification: Extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure compound as a crystalline solid.

Spectroscopic and Photophysical Properties

The photophysical behavior of this molecule is a direct consequence of its D-A-D electronic structure. Upon absorption of light, an electron is promoted from a ground state, which has significant character on the electron-donating alkoxy-benzene moiety (the Highest Occupied Molecular Orbital, HOMO), to an excited state localized primarily on the electron-accepting benzothiadiazole core (the Lowest Unoccupied Molecular Orbital, LUMO). This process is known as an intramolecular charge-transfer (ICT) transition and is responsible for the molecule's characteristic absorption and emission in the visible spectrum.[1]

| Property | Value/Observation | Rationale/Significance |

| UV-Vis Absorption (λₘₐₓ) | ~400-460 nm (in solution) | Corresponds to the S₀→S₁ (ICT) transition. The exact wavelength is solvent-dependent.[7][8] |

| Fluorescence Emission (λₑₘ) | ~500-670 nm (in solution) | Emission from the polar excited state back to the ground state. The large Stokes shift is typical of ICT fluorophores.[8] |

| Solvatochromism | Pronounced positive solvatochromism | The emission peak shifts to longer wavelengths (red-shifts) in more polar solvents, indicating a more polar excited state.[8] |

| Appearance | Yellow/Orange Solid | The color is due to the absorption of blue/violet light. |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol is designed to characterize the fundamental absorption and emission properties and to probe the solvatochromic behavior.

-

Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of the compound in a high-purity solvent like dichloromethane (DCM) or chloroform.

-

Sample Preparation:

-

For absorption and emission measurements, dilute the stock solution with the desired spectroscopic-grade solvent (e.g., hexane, toluene, DCM, acetonitrile, DMSO) in a 1 cm path length quartz cuvette to a final concentration of approximately 1-10 µM.

-

Rationale: This concentration range is chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1 a.u. for fluorescence to avoid inner filter effects).

-

-

UV-Vis Absorption Measurement:

-

Record the absorption spectrum from ~300 nm to 700 nm using a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a reference blank.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Emission Measurement:

-

Using a spectrofluorometer, set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~800 nm.

-

Identify the wavelength of maximum emission (λₑₘ).

-

-

Data Analysis: Repeat the measurements in solvents of varying polarity to observe and quantify the solvatochromic shift in the emission spectra.

Electrochemical Characteristics

The electrochemical properties, specifically the HOMO and LUMO energy levels, are paramount for predicting and understanding the performance of the material in electronic devices. These energy levels dictate the efficiency of charge injection from electrodes and charge transport between molecules. Cyclic Voltammetry (CV) is the standard technique used to probe these redox properties.[2][9]

| Property | Representative Value (eV) | Method | Significance |

| HOMO Level | -5.3 to -5.6 eV | Cyclic Voltammetry | Energy required to remove an electron (oxidation). Affects hole injection and transport. |

| LUMO Level | -3.6 to -3.9 eV | Cyclic Voltammetry | Energy gained when an electron is added (reduction). Affects electron injection and transport. |

| Electrochemical Band Gap | 1.7 to 1.9 eV | Egap = ELUMO - EHOMO | Determines the energy of absorbed/emitted photons and influences the material's color and photovoltaic potential.[10] |

Note: The values presented are representative for benzothiadiazole derivatives with similar donor units, as specific experimental data for the title compound is limited. They provide a scientifically grounded estimation.[10][11]

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol outlines the determination of HOMO and LUMO energy levels.

-

System Setup:

-

Electrodes: A three-electrode system is used: a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ or saturated calomel reference electrode (SCE).[12]

-

Electrolyte Solution: Prepare a 0.1 M solution of an inert supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or DCM).

-

-

Sample Preparation: Dissolve the compound in the electrolyte solution to a concentration of ~1-5 mM.

-

Calibration: Add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple to the solution as an internal standard.

-

Rationale: Measuring potentials against an internal standard mitigates variability from the reference electrode and allows for accurate calculation of energy levels. The Fc/Fc⁺ couple is conventionally set at -4.8 eV relative to the vacuum level.

-

-

Measurement:

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential to measure the oxidation process (anodic scan) and then reversing the scan to measure the reduction process (cathodic scan).

-

-

Data Analysis:

-

Determine the onset potential of the first oxidation wave (Eox) and the onset potential of the first reduction wave (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]

-

LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]

-

-

Thermal and Physical Properties

The physical state, solubility, and thermal stability are critical parameters that influence the material's storage, processing, and operational lifetime in any application.

| Property | Value | Method | Significance |

| Melting Point | 97-98 °C | DSC | Defines the transition from solid to liquid phase; important for melt processing and determining the upper limit of solid-state device operation.[13] |

| Thermal Stability (Td, 5%) | > 300 °C (Expected) | TGA | The temperature at which 5% weight loss occurs indicates the onset of decomposition; high thermal stability is crucial for device longevity and reliability.[1][7] |

| Solubility | High in toluene, chloroform, THF; Poor in water, methanol | Visual Inspection | The octyloxy chains ensure high solubility in common non-polar organic solvents, which is essential for solution-based processing techniques like spin-coating and printing.[5] |

| Form | Crystalline Powder | N/A | The solid-state packing and morphology influence charge transport and photophysical properties.[13] |

Experimental Protocol: Thermal Analysis (TGA/DSC)

This protocol determines the material's thermal stability and phase transition temperatures.

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, dry compound into a ceramic (TGA) or aluminum (DSC) pan.

-

Instrument Setup (TGA):

-

Place the sample pan in the Thermogravimetric Analyzer.

-

Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a heating rate of 10-20 °C/min.[14]

-

Rationale: A nitrogen atmosphere prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability of the compound.

-

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan in the Differential Scanning Calorimeter.

-

Perform a heat-cool-heat cycle, for example, from room temperature to 120 °C and back, at a scan rate of 10 °C/min under a nitrogen atmosphere.

-

Rationale: The first heating scan reveals the thermal history of the as-synthesized material. The cooling and second heating scans provide information on reversible phase transitions like melting and crystallization.[14]

-

-

Data Analysis:

-

TGA: Determine the decomposition temperature (Td) from the TGA thermogram, often defined as the temperature at 5% weight loss.

-

DSC: Identify the melting point (Tm) as the peak of the endothermic transition on the second heating scan.

-

Conclusion

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a well-designed organic semiconductor whose physicochemical properties are dominated by the interplay between its electron-rich dialkoxybenzene donor segment and its electron-deficient benzothiadiazole acceptor core. Its high solubility in organic solvents, significant thermal stability, and tunable optoelectronic properties—characterized by strong absorption in the visible spectrum and pronounced fluorescence—make it a highly relevant building block for research in organic electronics and sensor technology. The experimental protocols detailed in this guide provide a robust framework for the consistent and accurate characterization of this and related D-A-D materials.

References

-

ResearchGate. (2025). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. Retrieved January 16, 2026, from [Link]

-

MDPI. (2014). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Polarized emission and mechanofluorochromism of benzothiadiazole-based liquid crystals. Retrieved January 16, 2026, from [Link]

-

CORE. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Retrieved January 16, 2026, from [Link]

-

MDPI. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of a 1,4-Bis[2-(5-thiophen-2-yl)-1-benzothiophene]-2,5-dioctyloxybenzene Pentamer for Creatinine Detection. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Investigation of thermal and luminescent properties in 4,7-diphenylethynyl-2,1,3-benzothiadiazole systems. Retrieved January 16, 2026, from [Link]

-

MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2016). Cyclic voltammetry Studies of bis [5-phenylazo-2-hydroxybenzaldehyde]-4, 4′- diiminodiphenyl ether and its amine derivative. Retrieved January 16, 2026, from [Link]

-

engrXiv. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved January 16, 2026, from [Link]

-

Analytical and Bioanalytical Electrochemistry. (2022). Voltammetric Determination of 5-Hydroxyindoleacetic Acid at Poly (p-amino benzene sulfonic acid) Modified Sensor. Retrieved January 16, 2026, from [Link]

-

METU Open Access. (n.d.). design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents. Retrieved January 16, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved January 16, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.

-

MDPI Sciforum. (2025). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). UV/Vis absorption and emission spectra of 10⁻⁵ M CH₂Cl₂ solutions.... Retrieved January 16, 2026, from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved January 16, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,1,3-Benzothiadiazole. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. air.unipr.it [air.unipr.it]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole CAS#: 1254353-37-1 [m.chemicalbook.com]

- 14. openaccess.inaf.it [openaccess.inaf.it]

An In-depth Technical Guide to 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a key organic semiconductor material that has garnered significant attention within the scientific community. Its unique molecular architecture, characterized by a central electron-deficient 2,1,3-benzothiadiazole (BT) core flanked by two electron-donating octyloxy chains, imparts favorable electronic and physical properties. This guide provides a comprehensive overview of its molecular structure, chemical formula, synthesis, and applications, with a particular focus on its role in the advancement of organic electronics and its potential in medicinal chemistry. The strategic incorporation of long alkoxy side chains not only enhances solubility and processability but also influences the material's molecular packing and, consequently, its charge transport characteristics.[1]

Molecular Structure and Chemical Formula

The foundational structure of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole is the 2,1,3-benzothiadiazole heterocycle, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[2] This core is functionalized at the 5 and 6 positions with octyloxy groups (-O(CH₂)₇CH₃).

Chemical Formula: C₂₂H₃₆N₂O₂S[3]

IUPAC Name: 5,6-dioctoxy-2,1,3-benzothiadiazole[3]

CAS Number: 1254353-37-1[3]

The molecule's structure is characterized by a planar benzothiadiazole core with flexible octyloxy side chains. This combination of a rigid, electron-accepting core and flexible, electron-donating side chains is crucial for its function in various applications.

Visualization of the Molecular Structure

Caption: 2D structure of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 392.6 g/mol | |

| Melting Point | 97-98 °C | [4] |

| Boiling Point | 479.5±25.0 °C (Predicted) | [4] |

| Density | 1.037 g/cm³ | [4] |

| Appearance | Powder to crystal | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Characterization

The synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole typically proceeds through a multi-step process starting from catechol. The following is a representative experimental protocol adapted from the synthesis of a similar long-chain analogue, 5,6-bis(tetradecyloxy)-2,1,3-benzothiadiazole.[5] The underlying principles and reaction types are directly applicable.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,2-bis(octyloxy)benzene

-

To a solution of catechol (1 equivalent) in dry dimethylformamide (DMF), add 1-bromooctane (2.2 equivalents) and potassium carbonate (K₂CO₃) (3 equivalents).

-

Stir the mixture at 100 °C under a nitrogen atmosphere for 40 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic phases and dry over magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate it under vacuum to yield 1,2-bis(octyloxy)benzene.

Step 2: Synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole

-

Cool a solution of 1,2-bis(octyloxy)benzene (1 equivalent) in DCM to 0 °C.

-

Slowly add nitric acid (2.2 equivalents) and stir the mixture at 0 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum.

-

The crude dinitro product is then reduced, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield the diamine intermediate.

-

The resulting 1,2-diamino-4,5-bis(octyloxy)benzene is then reacted with thionyl chloride in the presence of a base like pyridine to form the 2,1,3-benzothiadiazole ring.[2]

Visualization of the Synthetic Workflow

Caption: General synthetic workflow for 5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Characterization

Characterization of the final product would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Based on the structure of 5,6-bis(tetradecyloxy)-2,1,3-benzothiadiazole, the ¹H NMR spectrum of the octyloxy analogue is expected to show characteristic signals for the aromatic protons on the benzothiadiazole core and the aliphatic protons of the octyloxy chains.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Applications in Scientific Research

The unique electronic properties of the 2,1,3-benzothiadiazole core, combined with the processing advantages conferred by the octyloxy side chains, make this molecule a versatile building block in several areas of research.

Organic Electronics

The primary application of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole and its derivatives is in the field of organic electronics. The electron-deficient nature of the benzothiadiazole unit makes it an excellent electron acceptor.[6]

-

Organic Solar Cells (OSCs): In OSCs, benzothiadiazole-based materials are widely used to construct conjugated polymers that serve as the active layer for light absorption and charge generation.[6][7] The introduction of alkoxy groups like octyloxy enhances the solubility of these polymers, which is crucial for solution-based processing techniques used in the fabrication of large-area and flexible solar cells.[1]

-

Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing ability of the BT core can improve the electronic properties of materials used in OLEDs.[8]

-

Organic Field-Effect Transistors (OFETs): Benzothiadiazole derivatives are used to create semiconducting polymers for OFETs. The molecular packing, influenced by the octyloxy side chains, plays a critical role in determining the charge carrier mobility of these devices.

The causality behind its utility in these applications lies in the ability to tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, through chemical modification. This allows for the rational design of materials with optimized performance for specific device architectures.[9]

Drug Development

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad range of biological activities.[10] While the direct therapeutic application of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole is not extensively documented, the core benzothiadiazole structure is present in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[10] The presence of sulfur and nitrogen heteroatoms allows for diverse non-covalent interactions with biological targets.[10] The octyloxy chains in this specific molecule would significantly increase its lipophilicity, which could influence its pharmacokinetic properties, such as cell membrane permeability and distribution within the body. Further research is warranted to explore the potential of this and similar molecules in drug discovery.

Conclusion

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole stands as a testament to the power of molecular design in creating functional organic materials. Its well-defined structure, combining an electron-deficient core with solubilizing side chains, has made it a valuable component in the development of next-generation organic electronic devices. The synthetic accessibility and the potential for further functionalization ensure that this and related benzothiadiazole derivatives will continue to be a fertile ground for scientific exploration, with potential impacts extending from renewable energy to therapeutic interventions.

References

-

ResearchGate. Structure of 2,1,3-benzothiadiazole derivatives. Available from: [Link]

-

Supporting Information for Substituted 2,1,3-benzothiadiazole- and thiophene-based polymers for solar cells. Available from: [Link]

- Kunz, S., et al. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.

-

The Royal Society of Chemistry. d4ob01725k1.pdf. Available from: [Link]

-

PubChem. 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. Available from: [Link]

- Wang, C., et al. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science.

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

-

ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available from: [Link]

-

ResearchGate. Application of Benzothiadiazole in Organic Solar Cells. Available from: [Link]

-

The Royal Society of Chemistry. and bis-arylselanyl-benzo-2,1,3-thiadiazoles: synthesis and photophysical characterization. Available from: [Link]

-

RSC Publishing. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Available from: [Link]

-

ResearchGate. Benzothiadiazole Based Cascade Material to Boost the Performance of Inverted Ternary Organic Solar Cells. Available from: [Link]

-

Nanjing Tech University. Benzothiadiazole-based materials for organic solar cells. Available from: [Link]

-

design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Available from: [Link]

-

ResearchGate. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. Available from: [Link]

-

Wikipedia. 2,1,3-Benzothiadiazole. Available from: [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: [Link]

-

Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. Available from: [Link]

-

RSC Publishing. Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[4][8][11]thiadiazole,[4][8][11]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. Available from: [Link]

Sources

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | C22H36N2O2S | CID 71614382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole CAS#: 1254353-37-1 [m.chemicalbook.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 7. researchgate.net [researchgate.net]

- 8. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

synthesis pathway for 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

An In-depth Technical Guide to the Synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

Introduction: The Significance of the Benzothiadiazole Core

2,1,3-Benzothiadiazole (BTD) is a privileged electron-accepting heterocyclic unit that forms the core of numerous functional molecules.[1][2] Its unique photophysical properties, including intense fluorescence and a high extinction coefficient, have made it a cornerstone in the development of advanced materials.[3] BTD derivatives are integral components in organic light-emitting diodes (OLEDs), organic solar cells, fluorescent probes, and phototheranostics.[1][2][4][5]

The introduction of long alkyl or alkoxy side chains, such as octyloxy groups, at the 5- and 6-positions of the BTD ring is a critical molecular design strategy. These chains significantly enhance the solubility of the resulting molecule in common organic solvents, which is paramount for solution-based processing and fabrication of thin-film electronic devices.[6] Furthermore, these substituents can influence the molecular packing in the solid state and fine-tune the electronic energy levels (HOMO/LUMO) of the material.[6]

This guide provides a detailed, field-proven pathway for the synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole, offering not just a protocol but the underlying scientific rationale for each critical step.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis simplifies the synthesis into a series of manageable transformations. The target molecule is disconnected at the thiadiazole ring, a common strategy for BTD derivatives. This reveals that the core synthetic challenge lies in preparing the key precursor, 4,5-bis(octyloxy)-1,2-phenylenediamine.

Caption: Retrosynthetic analysis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole.

This analysis outlines a four-step synthesis starting from commercially available catechol and 1-bromooctane.

Synthetic Pathway and Experimental Protocols

The forward synthesis is presented in three distinct stages: preparation of the diether, synthesis of the diamine intermediate, and the final cyclization to yield the target compound.

Part 1: Synthesis of 1,2-Bis(octyloxy)benzene

The initial step involves attaching the two octyloxy side chains to the benzene ring via a Williamson ether synthesis. This classic SN2 reaction provides a high yield of the desired diether.

Causality and Expertise:

-

Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl groups of catechol, forming the nucleophilic phenoxide, yet mild enough to prevent side reactions. It is also inexpensive and easily removed during workup.

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone is chosen to dissolve the ionic intermediates (phenoxide and potassium salts) and effectively solvate the potassium cation, leaving the phenoxide anion highly reactive for nucleophilic attack on the 1-bromooctane.

-

Reaction Temperature: Heating the reaction to reflux ensures a sufficient reaction rate for the SN2 displacement to proceed to completion within a reasonable timeframe.

Experimental Protocol: 1,2-Bis(octyloxy)benzene

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add catechol (1.0 eq.), potassium carbonate (2.5 eq.), and DMF.

-

Stir the suspension vigorously and add 1-bromooctane (2.2 eq.) dropwise.

-

Heat the mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,2-bis(octyloxy)benzene as a clear oil or low-melting solid.

Part 2: Synthesis of 4,5-Bis(octyloxy)-1,2-phenylenediamine

This stage involves two critical transformations: electrophilic aromatic substitution (nitration) to install the nitro groups, followed by their reduction to amines.

A. Nitration: 1,2-Dinitro-4,5-bis(octyloxy)benzene

Causality and Expertise:

-

Nitrating Agent: A mixture of fuming nitric acid (HNO₃) in acetic acid is a potent yet controllable nitrating system. The alkoxy groups are strongly activating and ortho-, para-directing. Since both available positions are ortho to one alkoxy group and meta to the other, the directing effects are synergistic, leading to regioselective dinitration at the 3 and 6 positions (which become the 1 and 2 positions in the final diamine).

-

Temperature Control: This reaction is highly exothermic. Maintaining the temperature at 0 °C using an ice bath is crucial to prevent over-nitration and decomposition of the starting material. Slow, dropwise addition of the nitrating agent is essential for thermal control.

Experimental Protocol: 1,2-Dinitro-4,5-bis(octyloxy)benzene

-

Dissolve 1,2-bis(octyloxy)benzene (1.0 eq.) in glacial acetic acid in a flask cooled to 0 °C in an ice-salt bath.

-

Slowly add fuming nitric acid (>90%, 2.5 eq.) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice, which will cause the yellow dinitro product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with cold methanol.

-

Dry the product under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.

B. Reduction: 4,5-Bis(octyloxy)-1,2-phenylenediamine

Causality and Expertise:

-

Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) is a classic and highly effective method for reducing aromatic nitro groups to amines.[7] It is robust, high-yielding, and the tin salts are easily removed. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used, which is a cleaner method but may require specialized equipment (hydrogenator).

-

Reaction Conditions: The reaction is typically heated to ensure the reduction goes to completion. The acidic conditions keep the resulting aromatic amines protonated and in solution.

Experimental Protocol: 4,5-Bis(octyloxy)-1,2-phenylenediamine

-

Suspend the 1,2-dinitro-4,5-bis(octyloxy)benzene (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5-6 eq.) in concentrated HCl.

-

Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

Cool the reaction to room temperature and then place it in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly basic (pH > 12). This will precipitate tin hydroxides and liberate the free diamine.

-

Extract the resulting mixture with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diamine. This intermediate is often sensitive to air and light and is best used immediately in the next step.

Part 3: Cyclization to 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

This is the final, ring-forming step to create the target heterocycle. The reaction of an ortho-phenylenediamine with thionyl chloride is the most common and efficient method for constructing the 2,1,3-benzothiadiazole core.[7]

Causality and Expertise:

-

Reagent: Thionyl chloride (SOCl₂) serves as the source of the sulfur atom and also acts as a dehydrating agent. The reaction proceeds through a complex mechanism involving the formation of N-sulfinyl intermediates which then cyclize with the elimination of HCl and SO₂.[7]

-

Solvent and Conditions: Anhydrous conditions are absolutely critical, as thionyl chloride reacts violently with water. Solvents like toluene, xylene, or dichloromethane (DCM) are suitable. Pyridine is often added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Workup: A careful aqueous workup is required to quench any remaining thionyl chloride and remove salts.

Caption: Step-by-step workflow for the synthesis of the target molecule.

Experimental Protocol: 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

-

Dissolve the crude 4,5-bis(octyloxy)-1,2-phenylenediamine (1.0 eq.) in anhydrous toluene in a flask under a nitrogen or argon atmosphere.

-

Add pyridine (2.2 eq.) to the solution.

-

Cool the mixture to 0 °C and add thionyl chloride (1.2 eq.) dropwise via syringe. A precipitate may form.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully pour it into a separatory funnel containing water.

-

Separate the layers and extract the aqueous layer with toluene.

-

Combine the organic layers, wash successively with 1M HCl, water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography (eluent: hexane/DCM) followed by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to obtain the final product as a brightly colored solid.

Data Summary

The following table provides representative data for the synthesis. Actual yields may vary based on reaction scale and purification efficiency.

| Step | Product | Starting Material (1.0 eq.) | Key Reagents | Typical Yield |

| 1 | 1,2-Bis(octyloxy)benzene | Catechol | 1-Bromooctane, K₂CO₃ | 85-95% |

| 2A | 1,2-Dinitro-4,5-bis(octyloxy)benzene | 1,2-Bis(octyloxy)benzene | Fuming HNO₃, Acetic Acid | 70-80% |

| 2B | 4,5-Bis(octyloxy)-1,2-phenylenediamine | 1,2-Dinitro derivative | SnCl₂·2H₂O, HCl | 80-90% |

| 3 | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | 1,2-Phenylenediamine deriv. | SOCl₂, Pyridine | 75-85% |

Conclusion

The synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a robust, multi-step process grounded in fundamental organic transformations. The pathway, proceeding through a Williamson ether synthesis, dinitration, reduction, and a final thionyl chloride-mediated cyclization, is highly reliable. Careful control of reaction conditions, particularly temperature during nitration and anhydrous conditions during cyclization, is paramount for achieving high yields and purity. This synthetic route provides efficient access to a valuable building block for the creation of next-generation organic electronic and photonic materials.

References

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

2,1,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). Diva-Portal.org. Retrieved January 16, 2026, from [Link]

-

Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][7][8][9]-thiadiazole-9,9-dioctylfluorene). (2020). Journal of Materials Science & Technology. Retrieved January 16, 2026, from [Link]

-

Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. (n.d.). IOPscience. Retrieved January 16, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Retrieved January 16, 2026, from [Link]

-

Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of a 1,4‐Bis[2‐(5‐thiophen‐2‐yl)‐1‐benzothiophene]‐2,5‐dioctyloxybenzene Pentamer for Creatinine Detection. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. (2025). ChemRxiv. Retrieved January 16, 2026, from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole (CAS 1254353-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole, identified by CAS number 1254353-37-1, is a functionalized aromatic heterocycle that has garnered significant interest within the materials science community. Its unique electronic properties, stemming from the electron-deficient 2,1,3-benzothiadiazole core, make it a valuable building block for the synthesis of advanced organic electronic materials. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in organic electronics, a discussion of the broader biological context of the benzothiadiazole scaffold for drug development professionals, and a list of commercial suppliers.

Core Molecular Properties

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is characterized by a central benzothiadiazole ring system with two octyloxy chains attached at the 5 and 6 positions. These long alkyl chains are crucial for ensuring solubility in common organic solvents, a key requirement for solution-based processing of organic electronic devices.

| Property | Value | Source |

| CAS Number | 1254353-37-1 | [1][2] |

| IUPAC Name | 5,6-bis(octyloxy)-2,1,3-benzothiadiazole | [1] |

| Molecular Formula | C22H36N2O2S | [1] |

| Molecular Weight | 392.6 g/mol | [1] |

| Appearance | Light yellow to brown to dark green powder/crystal | [3] |

| Melting Point | 97-98 °C | [4] |

| Boiling Point | 479.5±25.0 °C (Predicted) | [5] |

| Density | 1.037 g/cm³ | [5] |

Molecular Structure:

Caption: 2D structure of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole.

Synthesis Protocol

The synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole can be achieved through a multi-step process, which is adaptable from procedures reported for analogous compounds.[6] The general synthetic route involves the preparation of a 1,2-bis(octyloxy)benzene precursor, followed by dinitration, reduction of the nitro groups to amines, and subsequent cyclization to form the benzothiadiazole ring.

Caption: Synthetic pathway for 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole.

Step 1: Synthesis of 1,2-Bis(octyloxy)benzene

-

To a solution of 1,2-dihydroxybenzene (catechol) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

-

To this mixture, add 1-bromooctane dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture, filter off the solid, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,2-bis(octyloxy)benzene.

Step 2: Synthesis of 1,2-Dinitro-4,5-bis(octyloxy)benzene

-

Dissolve 1,2-bis(octyloxy)benzene in a solvent like dichloromethane or acetic acid.

-

Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield 1,2-dinitro-4,5-bis(octyloxy)benzene.

Step 3: Synthesis of 4,5-Bis(octyloxy)benzene-1,2-diamine

-

Suspend 1,2-dinitro-4,5-bis(octyloxy)benzene in a solvent mixture such as ethanol and water.

-

Add a reducing agent, for example, sodium dithionite or iron powder with hydrochloric acid.

-

Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to get 4,5-bis(octyloxy)benzene-1,2-diamine.

Step 4: Synthesis of 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole

-

Dissolve 4,5-bis(octyloxy)benzene-1,2-diamine in a solvent like toluene or THF.

-

Add a cyclizing agent such as thionyl chloride (SOCl₂) or N-sulfinylaniline in the presence of a base like pyridine.[1]

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the final product by recrystallization or column chromatography to obtain 5,6-bis(octyloxy)-2,1,3-benzothiadiazole.

Applications in Organic Electronics

The primary application of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole lies in the field of organic electronics, where it serves as an electron-accepting building block for the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules. These materials are utilized in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).

Role in Donor-Acceptor Systems:

In D-A systems, the electron-deficient benzothiadiazole unit is paired with an electron-donating moiety. This architecture leads to a low bandgap material capable of absorbing a broad range of the solar spectrum, which is highly desirable for solar cell applications. The octyloxy side chains enhance the solubility and processability of the resulting polymers, allowing for the fabrication of thin films from solution.

A study on D–A–π–A sensitizers for dye-sensitized solar cells incorporated bis(octyloxy)benzo-[c][1][7][8]thiadiazole as an auxiliary acceptor.[1] This design strategy resulted in a photoelectric conversion efficiency of up to 7.16%.[1] Furthermore, conjugated polymers based on this benzothiadiazole derivative have been synthesized and shown to have a narrow bandgap and strong light-harvesting ability, achieving a power conversion efficiency of 1.77% in a polymer solar cell.[7]

Caption: Role of Donor-Acceptor polymers in organic solar cells.

Relevance for Drug Development Professionals

While 5,6-bis(octyloxy)-2,1,3-benzothiadiazole itself has not been extensively studied for biological activity, the core benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry.[9] This means it is a molecular framework that is recurrently found in biologically active compounds.

Benzothiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various biological targets.[8] For instance, some benzothiazole-containing compounds have shown promise as anticancer agents by targeting specific cell lines.[10]

It is important to note that the long octyloxy chains in 5,6-bis(octyloxy)-2,1,3-benzothiadiazole would significantly increase its lipophilicity, which could influence its pharmacokinetic and pharmacodynamic properties if it were to be considered as a drug candidate. While its current applications are in materials science, the inherent biological potential of the benzothiadiazole core suggests that derivatives of this compound could be of interest for future drug discovery programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.

-

Skin: In case of contact, wash with soap and water.

-

Inhalation: If inhaled, move to fresh air.

-

Ingestion: If swallowed, seek medical attention.

-

Suppliers

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is available from various chemical suppliers, typically for research and development purposes. Some of the suppliers include:

-

Sigma-Aldrich[13]

-

Tokyo Chemical Industry (TCI)[3]

-

Pharmaffiliates[15]

-

BLD Pharmatech[9]

-

Angene International Limited[10]

-

Shanghai Macklin Biochemical Co., Ltd.[16]

-

SHANGHAI MINSTAR CHEMICAL CO., LTD.[5]

-

EON Chemical[7]

-

Chem-Impex

-

AMI Scientific[5]

Conclusion

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a key intermediate in the development of advanced organic electronic materials. Its well-defined structure and favorable processing characteristics have made it a valuable component in the design of high-performance organic solar cells and transistors. While its direct application in drug discovery has not been explored, the rich medicinal chemistry of the benzothiadiazole core suggests a potential avenue for future research. This guide provides a foundational understanding of this compound for researchers and professionals in both materials science and drug development.

References

-

EON Chemical. (n.d.). 2,1,3-Benzothiadiazole, 5,6-bis(octyloxy)- – (1254353-37-1). Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5,6-Bis(n-octyloxy)-2,1,3-benzothiadiazole. Retrieved from [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole.

-

Shanghai Macklin Biochemical Co., Ltd. (n.d.). 5,6-Bis(n-octyloxy)-2,1,3-benzothiadiazole. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

- ResearchGate. (2022).

- Progress in Chemical and Biochemical Research. (2022).

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,1,3-Benzothiadiazole-5-carbaldehyde.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2,1,3-Benzothiadiazole-4-sulfonyl chloride.

-

AWS. (n.d.). SUPPORTING INFORMATION Substituted 2,1,3-benzothiadiazole- and thiophene-based polymers for solar cells. Retrieved from [Link]

- BB Fabrication. (2017).

-